molecular formula C12H11Cl2NO3 B5794978 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid

4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid

Cat. No. B5794978
M. Wt: 288.12 g/mol
InChI Key: HPPSJYYRDLECCN-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid, also known as diclomet, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation, pain, and fever. Diclomet has been extensively studied for its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and gout.

Mechanism of Action

Diclomet exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid reduces inflammation, pain, and fever. The inhibition of COX-1 and COX-2 enzymes by 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid is reversible and competitive.
Biochemical and Physiological Effects
Diclomet has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in animal models. These effects are mediated by the inhibition of prostaglandin synthesis, which reduces inflammation, pain, and fever. Diclomet has also been shown to inhibit platelet aggregation, which may have implications for its potential use in the prevention of cardiovascular events.

Advantages and Limitations for Lab Experiments

Diclomet has several advantages for lab experiments, including its high potency, selectivity towards COX-2, and reversible inhibition of COX enzymes. However, 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid also has some limitations, including its low solubility in water and its potential for cytotoxicity at high concentrations.

Future Directions

There are several potential future directions for 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid research. One area of interest is the development of 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid analogs with improved pharmacological properties, such as increased solubility, potency, and selectivity towards COX-2. Another area of interest is the investigation of 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid's potential use in the prevention of cardiovascular events, as well as its effects on platelet function. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid's anti-inflammatory, analgesic, and antipyretic activities.

Synthesis Methods

The synthesis of 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid involves a multistep process that starts with the reaction of 2,4-dichlorobenzylamine with ethyl acetoacetate to form 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid ethyl ester. The ethyl ester is then hydrolyzed to yield 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid as the final product. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

Diclomet has been extensively studied for its potential applications in the treatment of inflammatory disorders. In vitro studies have shown that 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid inhibits both COX-1 and COX-2 enzymes, with a higher selectivity towards COX-2. This selectivity is desirable as it reduces the risk of gastrointestinal side effects, which are commonly associated with non-selective COX inhibitors. In vivo studies in animal models have demonstrated that 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid exhibits potent anti-inflammatory, analgesic, and antipyretic activities, which make it a promising candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

(Z)-4-[(2,4-dichlorophenyl)methylamino]-2-methyl-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c1-7(12(17)18)4-11(16)15-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16)(H,17,18)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPSJYYRDLECCN-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NCC1=C(C=C(C=C1)Cl)Cl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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